molecular formula C12H14ClFN2O B1449578 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 1799968-81-2

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1449578
CAS No.: 1799968-81-2
M. Wt: 256.7 g/mol
InChI Key: KVYOWYLKXDEMKS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a piperidine ring, and a benzonitrile group.

Preparation Methods

The synthesis of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoro-4-hydroxybenzonitrile with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound plays a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The piperidine ring and benzonitrile group contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride can be compared with other similar compounds, such as:

    3-Fluoro-4-(piperidin-4-yloxy)benzonitrile: Lacks the hydrochloride group but shares similar structural features.

    4-(Piperidin-4-yloxy)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluoro-4-hydroxybenzonitrile: Lacks the piperidine ring, which may influence its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOWYLKXDEMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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